Equol
説明
特性
IUPAC Name |
(3S)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022309 | |
| Record name | (-)-(S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Equol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
531-95-3 | |
| Record name | Equol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Equol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Equol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-(S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EQUOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T6D2HPX7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Equol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189.5 °C | |
| Record name | Equol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Synthetic Routes and Reaction Conditions: Equol can be synthesized through several chemical routes. One common method involves the reduction of daidzein using hydrogenation or other reducing agents. The process typically involves the following steps:
Hydrogenation: Daidzein is hydrogenated in the presence of a catalyst such as palladium on carbon to produce dihydrodaidzein.
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. Specific strains of gut bacteria, such as Lactococcus garvieae and Slackia isoflavoniconvertens, are used to convert daidzein into this compound. The fermentation process involves:
Culturing Bacteria: The selected bacterial strains are cultured in a medium containing daidzein.
Fermentation: The bacteria metabolize daidzein to produce this compound over a period of several days.
Purification: The resulting this compound is extracted and purified using techniques such as high-performance liquid chromatography
化学反応の分析
Types of Reactions: Equol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: this compound itself is a reduction product of daidzein.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: this compound from daidzein.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
Cancer Prevention
Equol has shown promise in cancer research, particularly concerning hormone-dependent cancers such as breast and prostate cancer.
- Mechanisms of Action : this compound exhibits strong antioxidant properties and can modulate estrogen receptor activity, which is critical in the development of certain cancers. Studies have indicated that this compound can inhibit the transformation of neoplastic cells in vitro and reduce tumor progression in animal models .
-
Case Studies :
- In a study involving hairless mice, topical application of racemic this compound significantly reduced the progression of benign papillomas to malignant squamous cell carcinoma .
- A case-control study highlighted a positive association between plasma this compound concentrations and the risk of cervical squamous intraepithelial lesions .
Cardiovascular Health
This compound's cardioprotective properties are attributed to its antioxidative and anti-inflammatory effects.
- Bioavailability : this compound has a higher absorption rate compared to other soy isoflavones due to its lipophilicity and longer plasma half-life, allowing for sustained biological activity .
-
Research Findings :
- This compound has been shown to improve arterial stiffness and may reduce the risk factors associated with cardiovascular diseases .
- In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines and nitric oxide in murine microglia cells, suggesting a protective role against inflammation-related cardiovascular issues .
Anti-Inflammatory Effects
This compound's ability to modulate inflammatory responses has been documented across various studies.
- In Vitro Evidence : Research indicates that this compound can down-regulate pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in activated macrophages and microglia cells .
- Animal Studies : In models of rheumatoid arthritis, this compound administration improved bone mineral density and suppressed inflammatory markers in inflamed tissues .
Menopausal Health
This compound's potential benefits extend to menopausal women, particularly regarding symptoms associated with estrogen deficiency.
- Symptom Relief : Studies suggest that S-equol supplementation can alleviate menopausal symptoms such as hot flashes and may contribute positively to bone health and metabolic syndrome management .
- Mechanistic Insights : The compound's interaction with estrogen receptors may help mitigate the adverse effects of menopause by improving bone density and reducing inflammation related to hormonal changes .
Summary Table of this compound Applications
作用機序
Equol exerts its effects primarily through its interaction with estrogen receptors, particularly estrogen receptor beta. It can mimic the action of endogenous estrogens, albeit with weaker potency. The mechanism involves:
Binding to Estrogen Receptors: this compound binds to estrogen receptors, modulating their activity and influencing gene expression.
Antioxidant Activity: this compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: this compound can inhibit inflammatory pathways, contributing to its protective effects against chronic diseases
類似化合物との比較
Comparison with Similar Compounds
Equol is compared below with structurally related phytoestrogens, focusing on pharmacokinetics, receptor affinity, and biological activities.
This compound vs. Daidzein and Genistein
| Property | This compound | Daidzein | Genistein |
|---|---|---|---|
| Source | Daidzein metabolite | Soy isoflavone | Soy isoflavone |
| Bioavailability | Higher (lipophilic) | Moderate | Low |
| Half-life | 8–11 hours | 7–8 hours | 6–7 hours |
| ERβ Affinity | High (similar to estradiol) | Low | Moderate |
| Antioxidant Capacity | Strongest among isoflavones | Moderate | Moderate |
| Anti-Androgenic | Yes (binds DHT) | No | No |
| Key Pathways | Nrf2, AMPK, NF-κB | ER-dependent signaling | Tyrosine kinase inhibition |
- Pharmacokinetics : this compound’s lipophilicity enhances intestinal absorption and systemic bioavailability compared to daidzein and genistein . Its plasma half-life is longer, enabling sustained biological effects .
- Receptor Specificity : S-(-)-equol binds ERβ with higher affinity than daidzein, mimicking estradiol’s effects without stimulating ERα-driven proliferation in breast cancer models .
- Antioxidant Activity: this compound’s radical-scavenging capacity exceeds other isoflavones and antioxidants like vitamins C/E, attributed to its polyphenolic structure .
This compound vs. Resveratrol
| Property | This compound | Resveratrol |
|---|---|---|
| Class | Isoflavone metabolite | Stilbenoid |
| Estrogenic Activity | ERβ agonist | Weak ER modulator |
| Bioavailability | High (oral administration) | Low (extensive conjugation) |
| Antioxidant Mechanism | Direct scavenging + Nrf2 activation | Direct scavenging + SIRT1 activation |
| Anti-Cancer Effects | Pro-apoptotic (mitochondrial pathway) | Cell cycle arrest (p53) |
- Metabolism : this compound undergoes minimal phase I metabolism, circulating primarily as glucuronide conjugates, whereas resveratrol is rapidly sulfated and glucuronidated, reducing bioavailability .
- Therapeutic Applications : Both compounds show promise in dermatology (anti-aging) and oncology, but this compound’s estrogenic and anti-androgenic properties make it unique in hormone-related conditions .
Enantiomer-Specific Differences: S-(-)-Equol vs. R-(+)-Equol
| Property | S-(-)-Equol | R-(+)-Equol |
|---|---|---|
| Natural Production | Yes (gut microbiota) | No (chemically synthesized) |
| ER Binding | High (estradiol-like) | Minimal |
| Breast Cancer | No stimulation (MCF-7 models) | Chemopreventive in vivo |
| Bioavailability | Moderate | Higher than S-form |
Research Findings and Clinical Implications
- Cardiovascular Health: this compound improves endothelial function via eNOS activation and reduces coronary artery calcification risk, outperforming daidzein in atheroprotection .
- Cancer: Prostate: this compound induces apoptosis in androgen-sensitive cells by blocking DHT . Gastric: this compound triggers mitochondrial-dependent apoptosis via sustained ERK activation .
生物活性
ES9-17 is a chemically improved analog of the compound ES9, specifically designed to inhibit clathrin-mediated endocytosis (CME) without the undesirable protonophore activity associated with its predecessor. This article provides a comprehensive overview of the biological activity of ES9-17, including data tables, case studies, and detailed research findings.
Overview of Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a crucial cellular process that facilitates the internalization of various molecules and proteins from the extracellular environment into eukaryotic cells. This process is vital for numerous cellular functions, including nutrient uptake, signal transduction, and membrane recycling.
Research indicates that ES9-17 specifically targets clathrin heavy chain (CHC), a key protein involved in CME. Unlike its predecessor ES9, which exhibited protonophore activity leading to cytosolic acidification, ES9-17 effectively inhibits CME without affecting cellular ATP levels or inducing cytotoxicity.
Key Findings:
- Inhibition Concentration : ES9-17 demonstrated an effective inhibition concentration (EC50) of 13 µM in Arabidopsis root epidermal cells when assessing FM4-64 uptake, a marker for endocytosis .
- Reversibility : The inhibition of CME by ES9-17 was found to be reversible. After a washout period of 120 minutes, FM4-64 uptake was restored in treated cells .
Data Table: Comparison of ES9 and ES9-17
| Characteristic | ES9 | ES9-17 |
|---|---|---|
| Protonophore Activity | Yes | No |
| Inhibition Target | CHC | CHC |
| EC50 (Arabidopsis) | Not specified | 13 µM |
| Cytotoxicity | Present | Absent |
| Reversibility | Not established | Established |
Case Studies
- Arabidopsis Study :
- Human Cell Studies :
Structural Activity Relationship (SAR)
The development of ES9-17 involved extensive structural activity relationship studies aimed at decoupling its protonophoric effects from its CME inhibition capabilities. The modifications made to the chemical structure allowed for enhanced specificity towards clathrin without the side effects observed with ES9 .
Q & A
How do researchers determine Equol-producer status in clinical studies, and what methodological standards are recommended?
Basic Question
this compound-producer status is determined by analyzing urinary or serum this compound levels relative to daidzein, its precursor. A log10-transformed urinary S-equol:daidzein ratio ≥ -1.75 is widely accepted as the threshold, minimizing variability from intake differences and pharmacokinetics . LC-MS/MS is the gold standard due to high sensitivity (detection limit: ~0.1 nM), though UV spectrophotometry (detection limit: 5 × 10⁻¹⁰ g/mL) is used for cost-effective screening . Standardized protocols require repeated soy challenges (e.g., 3-day soy milk intake) to account for transient bacterial activity .
What experimental models are optimal for studying this compound’s anti-androgenic effects in prostate cancer?
Advanced Question
In vivo rodent models (e.g., castrated male rats treated with DHT) demonstrate this compound’s ability to bind 5α-dihydrotestosterone (DHT) with high affinity (Ki ~16 nM), blocking androgen receptor activation and reducing prostate growth . In vitro, human prostate cancer cell lines (e.g., LNCaP) treated with 10–100 µM this compound show dose-dependent inhibition of PSA expression. Co-culture with gut microbiota (e.g., Eggerthella spp.) simulates endogenous this compound synthesis, addressing bioavailability limitations in static cell models .
How do methodological differences in this compound detection (e.g., LC-MS/MS vs. UV spectrophotometry) impact data interpretation?
Basic Question
LC-MS/MS offers superior specificity for distinguishing this compound isomers (S-equol vs. R-equol) and low detection limits (0.1 nM in serum), critical for epidemiological studies . UV spectrophotometry, while rapid and cost-effective, lacks chiral resolution and may overestimate this compound in urine due to cross-reactivity with genistein. TLC pre-separation (chloroform:methanol, 24:1) improves HPLC accuracy by isolating this compound (Rf = 0.40) from interfering isoflavones .
What mechanisms explain this compound’s contradictory associations with hormone-dependent vs. non-hormone-dependent cancers?
Advanced Question
this compound binds preferentially to ERβ (Ki = 16 nM) over ERα, exerting anti-proliferative effects in ERβ-rich tissues (e.g., prostate) but potential estrogenic activity in ERα-dominant breast cancer . In non-hormone-dependent cancers (e.g., glioblastoma), this compound’s antioxidant properties (IC50 ~10 µM for ROS scavenging) and inhibition of Kv4.3 potassium channels (reducing cell migration by 40% at 30 µM) are proposed mechanisms . Epidemiological contradictions arise from population-specific this compound-producer prevalence (20–60% in Asia vs. 25% in the West) .
What statistical approaches are recommended for analyzing this compound’s dose-response effects in clinical trials?
Basic Question
Non-parametric tests (e.g., Mann-Whitney U for between-group comparisons, Wilcoxon signed-rank for pre/post-intervention) account for non-normal distributions in small cohorts. For longitudinal data (e.g., climacteric symptom scores), repeated-measures ANOVA with Bonferroni correction controls for multiple comparisons . Subgroup stratification by this compound-producer status and extended Mantel-Haenszel chi-square tests clarify exposure-response trends .
How do this compound enantiomers (S-equol vs. R-equol) differ in bioavailability and bioactivity?
Advanced Question
S-equol, the bioactive enantiomer produced by gut bacteria (e.g., Lactococcus garvieae), exhibits 13-fold higher ERβ affinity than R-equol . Racemic mixtures (e.g., synthetic supplements) show reduced efficacy in rodent models, with S-equol alone reducing mammary tumor growth by 30% vs. no effect from R-equol . Chiral separation via HPLC with β-cyclodextrin columns is critical for enantiomer-specific studies .
What strategies enhance this compound yield in microbial synthesis for experimental use?
Advanced Question
Co-culturing Eggerthella spp. (daidzein→dihydrodaidzein) with Lactococcus garvieae (dihydrodaidzein→this compound) increases yield by 60% vs. monocultures . Optimized media (pH 6.5, anaerobic conditions, 1% glucose) and quorum-sensing inducers (e.g., autoinducer-2) further boost production. Fermentation scalability remains limited by oxygen sensitivity, necessitating hollow-fiber bioreactors for large-scale studies .
Why do epidemiological studies report conflicting data on this compound’s association with breast cancer risk?
Advanced Question
Discrepancies arise from this compound-producer prevalence and ER subtype heterogeneity. In Asian cohorts (high this compound-producers), S-equol correlates with reduced risk (OR = 0.65) in ERβ+ tumors but not ERα+ subtypes . Western studies, with lower this compound-producers, often fail to stratify by ER status, conflating outcomes. Mendelian randomization studies controlling for Firmicutes abundance and daidzein intake are needed .
How is this compound’s neuroprotective effect in glaucoma mechanistically distinct from its estrogenic activity?
Advanced Question
In glaucoma patients, this compound producers exhibit 36% lower mean deviation (MD) in visual fields, independent of intraocular pressure. Mechanisms include inhibition of oxidative stress (reducing retinal ganglion cell apoptosis by 50% at 10 µM) and modulation of endothelin-1 signaling, unrelated to ER binding . Contrastingly, ERβ-mediated effects dominate in cognitive studies, where this compound reduces white matter lesions by 22% .
What experimental designs address this compound’s dual role as an antioxidant and estrogen mimic?
Advanced Question
Dose-escalation studies (0.1–100 µM) in ER-positive (MCF-7) vs. ER-negative (MDA-MB-231) cells differentiate receptor-dependent vs. antioxidant effects. At <1 µM, this compound upregulates ER-responsive genes (e.g., pS2); at >10 µM, Nrf2 activation increases glutathione synthesis by 200% . In vivo, ERα knockout mice models isolate antioxidant contributions, showing this compound reduces UV-induced skin carcinogenesis by 40% independent of estrogenic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
